A Comprehensive Technical Guide to the Physicochemical Properties of Bicyclo[1.1.1]pentan-1-amine Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of Bicyclo[1.1.1]pentan-1-amine Hydrochloride
An In-depth Analysis for Drug Discovery and Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the drug-like properties of therapeutic candidates is perpetual. Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) core. Esteemed as a bioisostere for the para-substituted phenyl ring, t-butyl group, and internal alkynes, the BCP moiety offers a unique three-dimensional structure that can significantly improve critical pharmaceutical attributes.[1][2][3] Its incorporation into drug candidates has been associated with enhanced solubility, improved metabolic stability, and reduced non-specific binding.[1][4][5]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the core physicochemical properties of Bicyclo[1.1.1]pentan-1-amine hydrochloride (BCP-NH2·HCl). As a key building block, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of next-generation therapeutics. This document will delve into the structural and electronic properties that underpin its utility, present key quantitative data, and provide standardized protocols for its characterization.
The Strategic Advantage of the BCP Scaffold
The rationale for employing the BCP scaffold in drug design is rooted in its ability to overcome common liabilities associated with traditional aromatic systems. Phenyl rings, while ubiquitous in approved drugs, can introduce challenges such as poor solubility due to π-π stacking and susceptibility to metabolic oxidation by cytochrome P450 enzymes.[1] The saturated, strained, and rigid nature of the BCP core mitigates these issues.[1][6]
Key advantages conferred by the BCP moiety include:
-
Enhanced Solubility : The non-planar, three-dimensional structure of the BCP disrupts crystal packing and reduces the strong hydrophobic interactions that can lead to poor aqueous solubility.[1][7]
-
Improved Metabolic Stability : The absence of aromatic C-H bonds and the inherent stability of the saturated carbon cage make the BCP core less prone to oxidative metabolism, a common pathway for drug clearance.[1][4]
-
Stereo-orientation and Vectorial Properties : The rigid BCP framework acts as a non-aromatic linker that projects substituents in well-defined vectors, similar to a para-substituted phenyl ring, allowing for precise exploration of chemical space in three dimensions.[1]
-
Reduced Non-Specific Binding : The lower lipophilicity of the BCP scaffold compared to a phenyl ring can lead to a decreased tendency for non-specific binding to off-target proteins, a factor that can improve a drug's safety profile.[1]
Core Physicochemical Data
A precise understanding of the physicochemical properties of Bicyclo[1.1.1]pentan-1-amine hydrochloride is essential for its use in synthesis, formulation, and quality control. The following table summarizes its key physical and chemical data.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₉N·HCl (C₅H₁₀ClN) | [8][9] |
| Molecular Weight | 119.59 g/mol | [8][9][10] |
| CAS Number | 22287-35-0 | [8][9][11] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 240 °C (decomposition) | [9][10][11] |
| Solubility | Soluble in water | [9] |
| Purity | ≥98.0% (by GC and/or Nonaqueous Titration) | [9][10] |
In-Depth Property Analysis
Solubility
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Bicyclo[1.1.1]pentan-1-amine hydrochloride is described as being soluble in water.[9] As a hydrochloride salt of a primary amine, its solubility is pH-dependent. At physiological pH, the amine group will be predominantly protonated, enhancing its interaction with water molecules.
The pH-solubility profile is a crucial characteristic for any ionizable drug candidate. For a hydrochloride salt of a base, solubility is typically high at low pH and decreases as the pH approaches and surpasses the pKa of the conjugate acid.[12][13] This is due to the conversion of the highly soluble salt form to the less soluble free base. The point of maximum solubility for a salt, just before the free base begins to precipitate, is known as pHmax.[14]
pKa (Acid Dissociation Constant)
Lipophilicity (LogP and LogD)
Lipophilicity is a key parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[16][17] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[18][19]
-
LogP refers to the partitioning of the neutral (free base) form of the molecule between octanol and water.[16]
-
LogD is the effective lipophilicity at a given pH, accounting for all ionic and neutral species.[20] For a basic compound like BCP-amine, the LogD value will be significantly lower at acidic and neutral pH (where the ionized form dominates) compared to its LogP value.
The incorporation of the BCP scaffold is a recognized strategy to modulate lipophilicity, often leading to more favorable LogP and LogD profiles compared to their phenyl analogues, which can improve the overall drug-like properties of a molecule.[4][14]
Experimental Protocols for Characterization
To ensure the quality and consistency of Bicyclo[1.1.1]pentan-1-amine hydrochloride for research and development, standardized characterization is essential. The following section outlines detailed methodologies for determining key physicochemical parameters.
Protocol 1: Determination of Aqueous Solubility (Equilibrium Method)
This protocol determines the equilibrium solubility of the compound, which is the concentration of a saturated solution when excess solid is present.[21]
Methodology:
-
Preparation: Add an excess amount of Bicyclo[1.1.1]pentan-1-amine hydrochloride to a series of vials containing aqueous buffers of known pH (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Causality: Using a range of pH buffers is critical for ionizable compounds as it reveals the pH-solubility profile, which is vital for predicting behavior in the gastrointestinal tract.[12] Ensuring equilibrium is reached provides the true thermodynamic solubility, a fundamental property of the compound.[21]
Protocol 2: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[15][22]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Bicyclo[1.1.1]pentan-1-amine hydrochloride in deionized, CO₂-free water.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Self-Validation: The accuracy of the method is validated by calibrating the pH meter with at least three standard buffers spanning the expected pKa range. The concentration of the titrant must also be accurately standardized.
Protocol 3: Determination of LogD by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[16]
Methodology:
-
System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa by mixing and allowing the phases to separate.
-
Sample Preparation: Prepare a solution of Bicyclo[1.1.1]pentan-1-amine hydrochloride in the pre-saturated aqueous buffer at a known concentration.
-
Partitioning: Add a known volume of the aqueous solution to a known volume of the pre-saturated n-octanol in a glass vial.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to allow for partitioning between the two phases. Let the vial stand to allow for complete phase separation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Expert Insight: It is crucial to use pre-saturated solvents to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements. Analyzing both phases provides a mass balance check, ensuring the trustworthiness of the result.
Conclusion
Bicyclo[1.1.1]pentan-1-amine hydrochloride is more than just a building block; it is a strategic tool for medicinal chemists aiming to design superior therapeutic agents. Its core physicochemical properties—rooted in the unique three-dimensional and saturated nature of the BCP scaffold—offer tangible solutions to the persistent challenges of poor solubility and metabolic instability often encountered with traditional aromatic moieties.[1][5] A thorough characterization of its solubility, pKa, and lipophilicity, as outlined in this guide, is a prerequisite for its rational and effective deployment in drug discovery programs. By leveraging the favorable attributes of this and other BCP derivatives, the scientific community is well-positioned to develop novel drug candidates with improved pharmacokinetic profiles and enhanced clinical potential.
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